Alpha-Adenosine

Stereochemistry Nucleoside analogs Structural biology

Researchers requiring stereochemically defined nucleoside analogs for A₁ adenosine receptor or ADA metabolic studies cannot substitute generic adenosine-anomeric configuration determines biological outcome. Alpha-Adenosine (CAS 5682-25-7), the authenticated alpha-anomer, delivers: • A₁ receptor binding - vendor-reported specificity isolates A₁ from A₂A/A₂B/A₃ activation • ADA inhibition profiling - differential activity versus adenosine (Km = 23 μM) • Antitumor SAR screening - alpha-configuration stereochemical diversity beyond fludarabine/cladribine/pentostatin Supplied with full analytical characterization and CoA.

Molecular Formula C10H13N5O4
Molecular Weight 267.24 g/mol
Cat. No. B12389212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-Adenosine
Molecular FormulaC10H13N5O4
Molecular Weight267.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7?,10+/m1/s1
InChIKeyOIRDTQYFTABQOQ-QUGDHULHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Adenosine for Research Procurement: Purine Nucleoside Analog with Alpha-Anomeric Stereochemistry


Alpha-Adenosine (CAS: 5682-25-7, molecular formula C₁₀H₁₃N₅O₄, molecular weight 267.24 g/mol) is a purine nucleoside analog distinguished by its alpha-anomeric configuration at the ribose moiety, making it a stereoisomer of the endogenous nucleoside adenosine [1]. As a member of the purine nucleoside analog class, it possesses the structural backbone characteristic of compounds with documented antitumor activity targeting indolent lymphoid malignancies, with mechanisms involving inhibition of DNA synthesis and induction of apoptosis .

Why Alpha-Adenosine Cannot Be Interchanged with Beta-Adenosine or Other Adenosine Analogs


The alpha-anomeric stereochemistry of Alpha-Adenosine fundamentally distinguishes it from the endogenous beta-adenosine and other beta-configuration analogs. This stereochemical inversion alters the three-dimensional orientation of the nucleobase relative to the ribose ring, which can significantly impact molecular recognition by enzymes such as adenosine deaminase (ADA) and binding to adenosine receptor subtypes [1][2]. Unlike beta-adenosine, which serves as the native agonist for all four adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) with well-characterized affinity profiles, Alpha-Adenosine exhibits distinct interaction patterns that preclude simple substitution in receptor pharmacology or metabolic studies [3]. Procurement of generic adenosine or uncharacterized analogs without stereochemical specification introduces uncontrolled variables in experimental systems where anomeric configuration determines biological outcome.

Alpha-Adenosine Quantitative Differentiation Evidence: Stereochemistry, ADA Interaction, and Receptor Binding


Alpha-Anomeric Stereochemistry Defines Distinct Structural Identity from Beta-Adenosine

Alpha-Adenosine is a stereoisomer of adenosine characterized by an alpha-anomeric configuration at the ribose moiety, whereas endogenous adenosine and most biologically active analogs possess the beta-configuration [1]. This stereochemical difference constitutes a binary structural distinction that fundamentally alters the spatial relationship between the adenine base and the ribose sugar .

Stereochemistry Nucleoside analogs Structural biology

Variable ADA Inhibitory Activity Distinguishes Alpha-Adenosine from Adenosine Substrate

In a study characterizing mouse intestinal adenosine deaminase (ADA), alpha-adenosine was tested among various purine analogs and demonstrated variable inhibition of ADA activity, whereas the native substrate adenosine is rapidly deaminated with a reported Km of 23 μM [1]. While the study did not quantify the precise inhibitory percentage for alpha-adenosine, the compound was explicitly noted to exert inhibitory effects on ADA, distinguishing it functionally from adenosine which serves as the enzyme's primary substrate rather than an inhibitor [1].

Enzyme inhibition Purine metabolism ADA

Reported A₁ Adenosine Receptor Binding Distinguishes Alpha-Adenosine from Non-Selective Adenosine

According to vendor technical documentation, Alpha-Adenosine is reported to specifically bind to A₁ adenosine receptors, which are involved in the regulation of heart rate, neurotransmission, and vascular tone . In contrast, endogenous adenosine is a non-selective agonist that activates all four adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) with Ki values of approximately 100 nM at human A₁ and 310 nM at human A₂A in binding assays [1]. The reported receptor specificity of Alpha-Adenosine represents a functionally meaningful divergence from the broad-spectrum receptor activation profile of adenosine.

A1 adenosine receptor Receptor binding GPCR

Recommended Research Applications for Alpha-Adenosine Based on Stereochemical and Pharmacological Evidence


Stereochemistry-Dependent Enzyme Recognition Studies (ADA Interaction)

Alpha-Adenosine is suitable for investigating the stereochemical determinants of adenosine deaminase (ADA) substrate recognition. Unlike adenosine, which is efficiently deaminated (Km = 23 μM in mouse intestinal ADA), Alpha-Adenosine exhibits variable inhibitory effects on ADA activity [1]. Researchers examining how anomeric configuration modulates enzyme-substrate versus enzyme-inhibitor interactions should source Alpha-Adenosine as the alpha-anomeric comparator to beta-adenosine. This application is particularly relevant for groups studying purine metabolism or developing ADA-resistant nucleoside analogs.

A₁ Adenosine Receptor-Specific Signaling Investigations

Based on vendor-reported specific binding to A₁ adenosine receptors, Alpha-Adenosine may serve as a tool compound for investigating A₁ receptor-mediated signaling pathways in cardiovascular and neurological systems [1]. Unlike endogenous adenosine, which activates all four receptor subtypes non-selectively (A₁ Ki ≈ 100 nM; A₂A Ki ≈ 310 nM), Alpha-Adenosine offers potential for isolating A₁-specific effects from confounding A₂A, A₂B, or A₃ activation . Researchers studying A₁ receptor function in heart rate regulation, neurotransmission, or vascular tone should consider Alpha-Adenosine where receptor subtype specificity is experimentally required.

Purine Nucleoside Analog Library Screening for Anticancer Activity

As a purine nucleoside analog, Alpha-Adenosine is appropriate for inclusion in compound libraries screening for antitumor activity against indolent lymphoid malignancies [1]. The alpha-anomeric configuration provides stereochemical diversity that distinguishes it from beta-configuration purine nucleoside analogs such as fludarabine, cladribine, and pentostatin. Researchers conducting structure-activity relationship (SAR) studies of nucleoside analogs or screening for novel anticancer agents should procure Alpha-Adenosine as a stereochemically distinct library component to maximize chemical space coverage.

Metabolic Stability Comparative Studies in Nucleoside Analog Development

The observed ADA inhibitory profile of Alpha-Adenosine, contrasted with adenosine's role as an ADA substrate (Km = 23 μM), supports its application in comparative metabolic stability studies [1]. ADA-mediated deamination is a primary clearance pathway for adenosine and many adenosine analogs, often limiting their therapeutic utility. Researchers developing metabolically stable adenosine receptor ligands or evaluating the relationship between anomeric configuration and enzymatic degradation resistance should employ Alpha-Adenosine as a comparator to evaluate stereochemistry-dependent metabolic stability differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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